2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A 3-nitrophenyl substituent at position 6 of the triazolopyridazine ring, introducing electron-withdrawing effects that may enhance reactivity or binding affinity.
- A thioether linkage (-S-) at position 3, connecting to an acetamide group.
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O3S2/c24-14(18-15-17-6-7-27-15)9-28-16-20-19-13-5-4-12(21-22(13)16)10-2-1-3-11(8-10)23(25)26/h1-8H,9H2,(H,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBICMBABJMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide , identified by its CAS number 891121-31-6 , represents a complex organic molecule with potential therapeutic applications. Its structure features a triazolo-pyridazine core and thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.4 g/mol . The detailed structure is essential for understanding its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N6O3S |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 891121-31-6 |
Biological Activity
The biological activities of 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide have been investigated in various studies, highlighting its potential as an antiviral , antibacterial , and anticancer agent.
Antiviral Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antiviral properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various viral targets. A study highlighted that triazole derivatives inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV), demonstrating IC50 values in the micromolar range . This suggests that the compound may possess similar antiviral mechanisms.
Antibacterial Activity
The compound's thiazole and triazole components are known to enhance antibacterial activity. Studies on related compounds indicate that they can exhibit potent effects against both Gram-positive and Gram-negative bacteria. For example, certain thiazolidinone derivatives have shown MIC values lower than those of standard antibiotics like vancomycin and ciprofloxacin . The specific activity of our compound against various bacterial strains remains to be fully characterized but is expected to be significant based on structural similarities.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. The structural features of 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide may allow it to interact with key cellular pathways involved in tumor growth and proliferation. Studies have shown that triazole-containing compounds can act as enzyme inhibitors or modulators of cell signaling pathways associated with cancer progression .
The mechanisms underlying the biological activities of this compound likely involve multiple pathways:
- Enzyme Inhibition : Interaction with viral polymerases or bacterial enzymes.
- Cellular Signaling Modulation : Affecting pathways related to cancer cell survival and proliferation.
- Membrane Disruption : Potentially altering bacterial cell membrane integrity.
Case Studies
Several studies have explored similar compounds with promising results:
- Antiviral Study : A derivative exhibited an EC50 value of 0.26 μM against viral replication in vitro, indicating a strong antiviral effect comparable to existing treatments .
- Antibacterial Efficacy : A related compound showed MIC values ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics .
- Anticancer Research : Triazole-based compounds were found to inhibit cancer cell lines effectively at concentrations below 10 μM, suggesting potential for development as anticancer agents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant anticancer properties. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms such as:
- Cell Cycle Arrest : By interfering with the cell cycle progression.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
A study highlighted that derivatives of triazole compounds demonstrated strong cytotoxic effects against various cancer cell lines, suggesting potential for further development in cancer therapies .
Antimicrobial Effects
The compound has shown promising antibacterial and antifungal properties. It disrupts microbial cell wall synthesis and function, which is critical in combating infections caused by resistant strains of bacteria and fungi. The specific mechanisms include:
- Inhibition of Cell Wall Synthesis : Leading to cell lysis.
- Disruption of Membrane Integrity : Resulting in loss of essential cellular functions.
Studies have demonstrated that similar thiazole derivatives possess broad-spectrum antimicrobial activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This can lead to reduced inflammation and pain relief in various conditions.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.
Table 1: Summary of Biological Activities
Notable Studies
- Cytotoxicity Evaluation : A series of compounds including thiazole derivatives were tested against human cancer cell lines, revealing significant cytotoxicity levels .
- Antimicrobial Testing : A study demonstrated the efficacy of triazole derivatives against resistant bacterial strains, emphasizing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Implications
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrophenyl group contrasts with the 3-pyridinyl group in and 3-methyl in . Nitro groups may improve binding to electrophilic enzyme pockets, while pyridinyl or methyl groups could modulate solubility or steric effects.
Thiazole vs. Other Heterocycles :
- The thiazol-2-yl group in the target compound differs from thiazol-5-yl derivatives in . Positional isomerism may alter binding orientation in biological targets.
Synthetic Accessibility :
- Compounds in were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), suggesting the target compound might employ similar methodologies.
Research Findings and Limitations
- Activity Data : Compounds like 9a-e in demonstrated α-glucosidase inhibition, but the target compound’s bioactivity remains uncharacterized in the provided evidence.
- Solubility and Pharmacokinetics : The tetrahydrofuran substituent in may confer better aqueous solubility than the target’s nitro-thiazole system.
- Structural Diversity : Substituent variations across analogues underscore the importance of structure-activity relationship (SAR) studies to optimize efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
